Cas no 2034430-47-0 (N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide)
![N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide structure](https://ja.kuujia.com/scimg/cas/2034430-47-0x500.png)
N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide 化学的及び物理的性質
名前と識別子
-
- N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide
- F6475-7515
- 2034430-47-0
- N-(2,1,3-benzothiadiazol-4-yl)-2-(thiolan-3-yloxy)pyridine-3-carboxamide
- AKOS025317735
-
- インチ: 1S/C16H14N4O2S2/c21-15(18-12-4-1-5-13-14(12)20-24-19-13)11-3-2-7-17-16(11)22-10-6-8-23-9-10/h1-5,7,10H,6,8-9H2,(H,18,21)
- InChIKey: WTXXQURSCRANRW-UHFFFAOYSA-N
- ほほえんだ: S1CCC(C1)OC1C(=CC=CN=1)C(NC1=CC=CC2C1=NSN=2)=O
計算された属性
- せいみつぶんしりょう: 358.05581805g/mol
- どういたいしつりょう: 358.05581805g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 7
- 重原子数: 24
- 回転可能化学結合数: 4
- 複雑さ: 456
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.7
- トポロジー分子極性表面積: 131Ų
N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6475-7515-5mg |
N-(2,1,3-benzothiadiazol-4-yl)-2-(thiolan-3-yloxy)pyridine-3-carboxamide |
2034430-47-0 | 90%+ | 5mg |
$69.0 | 2023-07-05 | |
Life Chemicals | F6475-7515-4mg |
N-(2,1,3-benzothiadiazol-4-yl)-2-(thiolan-3-yloxy)pyridine-3-carboxamide |
2034430-47-0 | 90%+ | 4mg |
$66.0 | 2023-07-05 | |
Life Chemicals | F6475-7515-30mg |
N-(2,1,3-benzothiadiazol-4-yl)-2-(thiolan-3-yloxy)pyridine-3-carboxamide |
2034430-47-0 | 90%+ | 30mg |
$119.0 | 2023-07-05 | |
Life Chemicals | F6475-7515-25mg |
N-(2,1,3-benzothiadiazol-4-yl)-2-(thiolan-3-yloxy)pyridine-3-carboxamide |
2034430-47-0 | 90%+ | 25mg |
$109.0 | 2023-07-05 | |
Life Chemicals | F6475-7515-2mg |
N-(2,1,3-benzothiadiazol-4-yl)-2-(thiolan-3-yloxy)pyridine-3-carboxamide |
2034430-47-0 | 90%+ | 2mg |
$59.0 | 2023-07-05 | |
Life Chemicals | F6475-7515-20μmol |
N-(2,1,3-benzothiadiazol-4-yl)-2-(thiolan-3-yloxy)pyridine-3-carboxamide |
2034430-47-0 | 90%+ | 20μl |
$79.0 | 2023-07-05 | |
Life Chemicals | F6475-7515-20mg |
N-(2,1,3-benzothiadiazol-4-yl)-2-(thiolan-3-yloxy)pyridine-3-carboxamide |
2034430-47-0 | 90%+ | 20mg |
$99.0 | 2023-07-05 | |
Life Chemicals | F6475-7515-3mg |
N-(2,1,3-benzothiadiazol-4-yl)-2-(thiolan-3-yloxy)pyridine-3-carboxamide |
2034430-47-0 | 90%+ | 3mg |
$63.0 | 2023-07-05 | |
Life Chemicals | F6475-7515-40mg |
N-(2,1,3-benzothiadiazol-4-yl)-2-(thiolan-3-yloxy)pyridine-3-carboxamide |
2034430-47-0 | 90%+ | 40mg |
$140.0 | 2023-07-05 | |
Life Chemicals | F6475-7515-75mg |
N-(2,1,3-benzothiadiazol-4-yl)-2-(thiolan-3-yloxy)pyridine-3-carboxamide |
2034430-47-0 | 90%+ | 75mg |
$208.0 | 2023-07-05 |
N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide 関連文献
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1. 3D in vitro co-culture disc for spatiotemporal image analysis of cancer–stromal cell interaction†Haruko Takahashi,Yutaka Kikuchi Biomater. Sci., 2021,9, 4448-4458
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Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984
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Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
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G. Gomathi,T. Srinivasan,D. Velmurugan,R. Gopalakrishnan RSC Adv., 2015,5, 44742-44748
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Antoine Buchard,Michael R. Kember,Karl G. Sandeman,Charlotte K. Williams Chem. Commun., 2011,47, 212-214
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Reynaldo Villalonga Chem. Commun., 2020,56, 9974-9977
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Yuxi Liu,Xiaoming Qiu,Xiaobin Liu,Yongchang Liu,Li-Zhen Fan J. Mater. Chem. A, 2018,6, 8750-8756
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8. 1D silver(i) complex of nitronyl nitroxide with strong spin–spin interaction through silver(i) ionDeqing Zhang,Liang Ding,Wei Xu,Huaiming Hu,Daoben Zhu,Yuanhe Huang,Decai Fang Chem. Commun., 2002, 44-45
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John Linkhorst,Arne Cinar,Alexander Jans,Alexander J. C. Kuehne Lab Chip, 2018,18, 1341-1348
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Youichi Hosokawa,Takeshi Kawase,Masaji Oda Chem. Commun., 2001, 1948-1949
N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamideに関する追加情報
Introduction to N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide (CAS No. 2034430-47-0)
N-(benzo[c][1,2,5]thiadiazol-4-yl-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide
is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic research. This compound, identified by its CAS number 2034430-47-0, represents a novel molecular entity with a unique structural framework that combines heterocyclic scaffolds, specifically benzothiadiazole and tetrahydrothiophene moieties, with nicotinamide functionality. The intricate architecture of this molecule positions it as a promising candidate for further exploration in drug discovery and therapeutic development.
The benzothiadiazole core is a well-documented pharmacophore that exhibits a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Its presence in the molecular structure of N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide suggests potential therapeutic benefits when combined with other functional groups. The tetrahydrothiophene ring contributes additional complexity to the molecule, offering possibilities for selective interactions with biological targets.
The nicotinamide moiety is another key component of this compound, which is known for its role in various metabolic processes and its potential as a bioactive scaffold. Nicotinamide derivatives have been extensively studied for their pharmacological effects, particularly in the context of neuroprotective and anti-inflammatory applications. The integration of nicotinamide into the benzothiadiazole-tetrahydrothiophene framework of this compound may lead to novel pharmacological profiles that could be exploited for therapeutic purposes.
Recent advancements in synthetic chemistry have enabled the efficient preparation of complex heterocyclic compounds like N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide. These synthetic methodologies have allowed researchers to explore the structural diversity of such molecules and to optimize their biological activities. The ability to modify various positions within the molecular framework provides a rich ground for designing derivatives with enhanced potency and selectivity.
In the realm of medicinal chemistry, the combination of different heterocyclic systems has been a fruitful approach for generating bioactive molecules. The synergistic effects of the benzothiadiazole and tetrahydrothiophene units in N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide may lead to unique interactions with biological targets that are not observed with individual components. This has prompted researchers to investigate its potential applications in various disease models.
One area of interest is the use of this compound as an intermediate in the synthesis of more complex drug candidates. The presence of reactive functional groups such as hydroxyl and amide moieties allows for further chemical modifications, enabling the development of libraries of derivatives with tailored properties. Such libraries are essential for high-throughput screening campaigns aimed at identifying lead compounds for further development.
The biological evaluation of N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide has revealed promising preliminary results. In vitro studies have indicated potential activity against certain cancer cell lines, suggesting its utility as an anticancer agent. Additionally, preliminary pharmacokinetic studies suggest that the compound exhibits reasonable solubility and stability, which are critical factors for its formulation and delivery.
The structural features of this compound also make it an attractive candidate for computational studies aimed at understanding its mode of action at the molecular level. Molecular modeling techniques can provide insights into how the molecule interacts with biological targets such as enzymes and receptors. These insights can guide further optimization efforts and help in designing molecules with improved pharmacological properties.
In conclusion, N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-((tetrahydrothiophen-3-yloxy)nicotinamide (CAS No. 2034430-47-0) is a structurally complex and biologically intriguing molecule with potential applications in pharmaceutical research. Its unique combination of heterocyclic scaffolds and functional groups positions it as a promising candidate for further exploration in drug discovery. The ongoing studies into its biological activity and synthetic feasibility hold promise for future therapeutic developments.
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